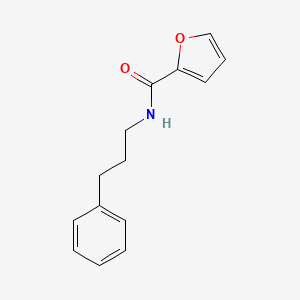

N-(3-phenylpropyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

N-(3-phenylpropyl)furan-2-carboxamide |

InChI |

InChI=1S/C14H15NO2/c16-14(13-9-5-11-17-13)15-10-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,15,16) |

InChI Key |

IISDEHQJVSTNMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of N-(3-phenylpropyl)furan-2-carboxamide

The creation of the titular compound is centered on the formation of a stable amide linkage between a furan-based carboxylic acid and a phenylpropyl amine.

The most practical and efficient route to this compound is a convergent strategy. This involves the synthesis or procurement of two key building blocks: furan-2-carboxylic acid and 3-phenylpropan-1-amine. These two fragments are then joined in a final step to form the target amide. This approach avoids the complexities and potential yield losses associated with building the molecule in a step-by-step linear fashion. differencebetween.com The core reaction is the formation of the amide bond, a fundamental transformation in organic chemistry. numberanalytics.com This is typically achieved by activating the carboxylic acid group of furan-2-carboxylic acid to make it more susceptible to nucleophilic attack by the amine. numberanalytics.commdpi.com A common method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with 3-phenylpropan-1-amine. rjptonline.orgmdpi.com

The efficiency of amide bond formation is highly dependent on the reaction conditions. numberanalytics.com Optimization of parameters such as the choice of coupling reagent, solvent, temperature, and reaction time is crucial for maximizing the yield and purity of this compound. researchgate.net Coupling reagents are widely used to facilitate this transformation by activating the carboxylic acid. numberanalytics.com Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. acs.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common. Temperature can influence reaction rates and the stability of intermediates.

Table 1: Optimization of Amide Formation for this compound

| Entry | Coupling Reagent/Method | Solvent | Temperature (°C) | Plausible Yield (%) |

| 1 | Thionyl Chloride (SOCl₂) | Toluene | 80 | 85 |

| 2 | EDC / HOBt | DMF | 25 (Room Temp) | 92 |

| 3 | DCC / DMAP | DCM | 25 (Room Temp) | 88 |

| 4 | No Coupling Agent (Thermal) | Xylene | 140 | <10 |

| 5 | T3P® (Propylphosphonic Anhydride) | Ethyl Acetate | 50 | 95 |

This table presents plausible data for illustrative purposes based on established chemical principles for amide synthesis.

Advanced Synthetic Approaches to Furan-2-carboxamide Derivatives

Beyond the synthesis of a single target, modern chemistry focuses on developing versatile platforms to create a wide range of related molecules for various research applications.

Diversity-Oriented Synthesis (DOS) is a strategy used to create collections (libraries) of structurally diverse small molecules. cam.ac.uk Unlike target-oriented synthesis which aims to make one specific molecule, DOS aims to explore chemical space broadly. cam.ac.uk This approach is valuable for discovering new compounds with interesting properties. nih.gov For the furan-2-carboxamide scaffold, a DOS approach could be implemented by combining a set of diverse furan-2-carboxylic acids with a library of various amines, or vice versa. researchgate.netacs.org This modular strategy allows for the rapid generation of numerous analogues of this compound, where either the furan (B31954) component or the side-chain is systematically varied.

Table 2: Illustrative Library of Furan-2-Carboxamide Analogues via DOS

| Furan Component | Amine Component | Resulting Compound |

| Furan-2-carboxylic acid | 3-phenylpropan-1-amine | This compound |

| 5-Methylfuran-2-carboxylic acid | 3-phenylpropan-1-amine | 5-Methyl-N-(3-phenylpropyl)furan-2-carboxamide |

| Furan-2-carboxylic acid | Benzylamine | N-benzylfuran-2-carboxamide |

| 5-Bromofuran-2-carboxylic acid | Cyclohexylamine | 5-Bromo-N-(cyclohexyl)furan-2-carboxamide |

This table illustrates a hypothetical library generated using the principles of Diversity-Oriented Synthesis.

A powerful modern strategy for molecular diversification is the direct functionalization of C-H bonds, which are traditionally considered unreactive. rsc.org Transition-metal catalysis can enable the selective conversion of a C-H bond on the alkyl chain of a pre-formed amide into a new functional group. rsc.org The amide group itself can act as a directing group, positioning the metal catalyst at a specific site on the alkyl chain to ensure site-selectivity. mdpi.comacs.orgresearchgate.net For a molecule like this compound, a palladium catalyst, for instance, could be directed by the amide to functionalize the C-H bonds at the benzylic position (adjacent to the phenyl ring) or other positions along the propyl chain. rsc.org This allows for late-stage diversification, where a common precursor can be converted into a variety of more complex products through reactions like arylation, alkylation, or alkenylation. rsc.orgrsc.org

Electrosynthesis, which uses electricity to drive chemical reactions, is emerging as a sustainable and powerful tool in organic chemistry. nih.gov It offers an alternative to traditional reagents for oxidation and reduction, often under mild conditions. rsc.org Electrochemical methods can be applied to the synthesis and modification of furan-based scaffolds. rsc.org For instance, the furan ring itself can be constructed or functionalized using electrochemical reactions. bohrium.com This includes methods like the electrochemical oxidation of biomass-derived molecules to produce furan precursors, or the electrochemical carboxylation of furan derivatives to install the carboxylic acid group. rsc.orgacs.org These green chemistry approaches can reduce waste and avoid the use of harsh or toxic reagents, providing an environmentally benign pathway to the core structures needed for the synthesis of furan-2-carboxamides. rsc.org

Stereoselective Synthesis of Chiral Phenylpropyl Amine Precursors

The chirality of the amine precursor can be a critical determinant of a molecule's biological activity, making stereoselective synthesis a key area of research. The production of enantiomerically pure amines is of significant interest, as often only one enantiomer of a chiral drug provides the desired therapeutic effect. Methodologies for obtaining chiral phenylpropyl amines, such as 1-methyl-3-phenylpropylamine, can be broadly divided into two categories: the resolution of racemic mixtures and direct asymmetric synthesis.

One effective strategy for producing a specific enantiomer is through the inversion of the configuration of an existing chiral amine. researchgate.net This can be achieved via a nucleophilic substitution (SN2) reaction, which proceeds with an inversion of stereochemistry. For example, the (R)-enantiomer of an amine can be converted into its (S)-enantiomer. researchgate.net A common method involves converting the primary amine into a di-p-toluenesulfonyl)imide (ditosylimide), which transforms the poor -NH₂ leaving group into the excellent -NTs₂ leaving group. researchgate.net This intermediate can then undergo an SN2 reaction with a nucleophile like sodium azide (B81097). The resulting azide, which has the inverted stereochemistry, is subsequently reduced to the corresponding amine, yielding the desired enantiomer with high optical purity. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Methods for Chiral Phenylpropyl Amines

| Method | Description | Key Intermediates/Reagents | Advantages | Reference |

| Optical Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent to form diastereomers, which can be separated physically. | Chiral acids (e.g., tartaric acid) | A traditional and effective method for obtaining pure enantiomers. | |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, auxiliaries, or reagents. | Chiral catalysts, stereoselective reductions | Can be more efficient than resolution as it avoids discarding 50% of the material. | |

| Stereochemical Inversion | Conversion of one enantiomer into the other. | p-Toluenesulfonyl chloride, Sodium azide, Reducing agents | Allows for the conversion of an unwanted, more abundant enantiomer into the desired one. | researchgate.net |

Derivatization Strategies of this compound

Derivatization of the parent this compound molecule is a key strategy for exploring structure-activity relationships (SAR). Modifications can be systematically applied to the furan ring, the phenyl ring, and the propyl linker, or the entire molecule can be used as a scaffold in more complex hybrid structures.

The furan ring is a versatile heterocyclic moiety amenable to various chemical modifications. While the direct substitution on the furan ring of this compound is not extensively detailed in readily available literature, the modification of the furan-2-carboxamide scaffold is a known strategy. researchgate.netnih.gov Common modifications often target the 5-position of the furan ring. For instance, related structures have been synthesized featuring a methyl group or a phenylaminomethyl group at this position. ontosight.aiontosight.ai

Furthermore, the furan ring can undergo cycloaddition reactions, and transformations of the carboxamide group can lead to other heterocyclic systems. rsc.org The oxidative rearrangement of furan-2-carboximidamides, for example, can yield 2-acylaminofurans. rsc.org These transformations highlight the potential for significant structural diversification originating from the furan core.

Introducing substituents onto the phenyl ring of the 3-phenylpropylamine (B116678) moiety is a common and effective method for modulating a molecule's properties. In studies on analogous furan-2-carboxamide systems, the nature of the substituent on a phenyl ring has been shown to influence biological activity. nih.gov

Research has indicated that halogen substituents on the phenyl ring can lead to better biological performance in certain contexts. nih.gov Additionally, electron-donating groups such as methyl or methoxy (B1213986) have also been found to yield positive results. nih.gov This suggests that both the electronic properties and the size of the substituent can be tuned to optimize the molecule's function. The synthesis of such derivatives typically involves starting with a correspondingly substituted 3-phenylpropylamine or a precursor that can be easily functionalized.

Table 2: Examples of Phenyl Ring Substitutions in Furan-2-Carboxamide Analogs

| Substituent Type | Examples | Observed Influence (in related systems) | Reference |

| Halogens | -Cl, -Br, -F | Can lead to improved biological activity. | nih.gov |

| Electron-Donating Groups | -CH₃, -OCH₃ | Can lead to similar or improved findings as halogens. | nih.gov |

| Sulfur-Containing Groups | -SCH₃ | Used in the synthesis of related N-phenyl furan-2-carboxamides. | ontosight.ai |

Strategies for linker modification include:

Varying the Length: Synthesizing analogs with shorter (ethyl) or longer (butyl, pentyl) alkyl chains to alter the distance between the aromatic systems.

Introducing Rigidity: Incorporating double bonds (e.g., a propenyl linker) or integrating the linker into a cyclic system to restrict conformational freedom.

Adding Functional Groups: Introducing polar groups such as hydroxyl (-OH) or amino (-NH₂) groups onto the linker can modify solubility and create new hydrogen bonding opportunities. pharmaffiliates.com For instance, N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide serves as an example of hydroxylation on the propyl linker. pharmaffiliates.com

Systematic studies on the role of linkers in similar bioactive molecules have shown that linker hydrophobicity and length are critical parameters influencing biological activity. nih.gov

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced activity or a multi-target profile. mdpi.com The this compound scaffold can serve as a building block in the creation of such hybrid compounds.

For example, the furan-2-carboxamide group has been combined with a 1,3,4-thiadiazole (B1197879) scaffold to create novel hybrid molecules. mdpi.com In another instance, a hybrid molecule was synthesized by incorporating moieties from tryptamine (B22526), isatoic anhydride, and furan-2-carbonyl chloride. mdpi.com This approach aims to integrate the beneficial properties of each component into a single chemical entity, potentially leading to improved efficacy and selectivity. mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments

The proton (¹H) and carbon-13 (¹³C) NMR spectra of N-(3-phenylpropyl)furan-2-carboxamide provide the foundational data for its structural verification. Based on the analysis of structurally related furan-2-carboxamides and 3-phenylpropyl derivatives, the expected chemical shifts can be accurately predicted.

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the furan (B31954) ring protons, the aliphatic protons of the phenylpropyl chain, and the aromatic protons of the phenyl group. The furan protons typically appear in the downfield region due to the aromaticity and the electron-withdrawing effect of the carboxamide group. The protons of the phenylpropyl chain will present as multiplets, with their chemical shifts influenced by their proximity to the amide nitrogen and the phenyl ring.

The ¹³C NMR spectrum will complement the proton data, with characteristic signals for the carbonyl carbon of the amide, the carbons of the furan and phenyl rings, and the aliphatic carbons of the propyl chain. The chemical shift of the carbonyl carbon is a key indicator of the amide functionality.

Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Furan H-5 | ~7.5 | dd |

| Furan H-3 | ~7.2 | dd |

| Furan H-4 | ~6.5 | dd |

| Phenyl H-ortho | ~7.3 | m |

| Phenyl H-meta, H-para | ~7.2 | m |

| NH | ~8.4 | t |

| N-CH₂ | ~3.4 | q |

| CH₂-Ph | ~2.7 | t |

| CH₂-CH₂-CH₂ | ~2.0 | quint |

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~158 |

| Furan C-2 | ~148 |

| Furan C-5 | ~145 |

| Furan C-3 | ~114 |

| Furan C-4 | ~112 |

| Phenyl C-ipso | ~141 |

| Phenyl C-ortho, C-meta | ~128 |

| Phenyl C-para | ~126 |

| N-CH₂ | ~39 |

| CH₂-Ph | ~33 |

| CH₂-CH₂-CH₂ | ~31 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment will reveal the scalar coupling network between protons. For this compound, COSY spectra will show correlations between the adjacent protons on the furan ring (H-3, H-4, and H-5) and within the 3-phenylpropyl chain (N-CH₂-CH₂ -CH₂ -Ph). This allows for the sequential assignment of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum will provide a clear map of all C-H one-bond connectivities, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the flexible 3-phenylpropyl chain relative to the furan-2-carboxamide moiety. NOE cross-peaks between the furan ring protons and the protons of the propyl chain can help to define the three-dimensional structure in solution.

Isotopic Labeling (e.g., ²H NMR) for Mechanistic Probes

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations and functional groups.

For this compound, the IR and Raman spectra will be dominated by several key vibrational modes:

N-H Stretching: A characteristic absorption for the amide N-H bond is expected in the region of 3300-3500 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band corresponding to the carbonyl stretch of the amide group is anticipated around 1650-1680 cm⁻¹. This is one of the most intense and diagnostic peaks in the IR spectrum of an amide.

N-H Bending (Amide II band): This vibration, coupled with C-N stretching, typically appears in the 1510-1570 cm⁻¹ region for secondary amides.

Furan Ring Vibrations: The furan ring will exhibit characteristic C-H and C=C stretching and bending vibrations.

Phenyl Ring Vibrations: The monosubstituted phenyl group will show characteristic C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-H Stretching of the Propyl Chain: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range.

Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Furan Ring Vibrations | Various |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₄H₁₅NO₂), the calculated exact mass can be compared with the experimentally determined value to confirm the elemental composition of the molecule with a high degree of confidence.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) conditions is expected to proceed through several characteristic pathways. The primary fragmentation is likely to involve the cleavage of the amide bond and bonds within the 3-phenylpropyl chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | C₁₄H₁₅NO₂ | 229 |

| [M - C₉H₁₁]⁺ | Furan-2-carboxamide fragment | 110 |

| [C₄H₃O-CO]⁺ | Furoyl cation | 95 |

| [C₉H₁₁]⁺ | Phenylpropyl cation | 119 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the identity of this compound.

X-ray Crystallography for Solid-State Molecular Conformation

As of the latest available scientific literature, a complete single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles for the solid-state conformation of this specific molecule, are not publicly available.

While crystallographic data for the target compound is unavailable, studies on structurally related furan-2-carboxamide derivatives provide valuable insights into the potential solid-state conformations and intermolecular interactions that might be expected. For instance, the crystal structure of N-(phenylcarbamothioyl) furan-2-carboxamide reveals a monoclinic P21/n space group. In this related molecule, the furan group is nearly coplanar with the phenyl ring and the carbamothioyl moiety, with dihedral angles of 3.7(2)° and 2.57(19)°, respectively. This planarity is often stabilized by intramolecular hydrogen bonding and π-stacking interactions, which are common features in the crystal packing of aromatic amides.

To provide a comprehensive understanding of the solid-state structure of this compound, experimental determination via single-crystal X-ray diffraction would be necessary. Such an analysis would yield a definitive molecular conformation and provide detailed information on the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern its crystal packing arrangement.

Structure Activity Relationship Sar and Molecular Design Principles

Correlations Between Substituent Effects on the Furan (B31954) Ring and Biological Function

The furan ring is a cornerstone of the N-(3-phenylpropyl)furan-2-carboxamide scaffold, participating in crucial interactions with biological targets. Modifications to this heterocyclic system can significantly modulate the compound's activity. While the parent compound features an unsubstituted furan ring, research on related furan-2-carboxamide derivatives provides valuable insights into the potential effects of substitution.

Systematic SAR investigations on 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists have shown that introducing aryl groups at the C-5 position of the furan ring is a viable strategy for enhancing potency. The electronic nature of substituents on this aryl group further refines the biological activity. For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, can lead to a significant increase in antagonistic activity. This is exemplified by the 3,4-difluorophenyl analogue, which was identified as a highly potent antagonist with an IC₅₀ value of 6 nM. nih.gov

Conversely, other studies have highlighted the importance of substitutions at different positions for other biological activities. For example, some 2,4-disubstituted furan derivatives have demonstrated notable antibacterial activity. ijabbr.com In the context of anticancer and antibacterial properties, the presence of specific substitutions, such as acyl and tryptamine (B22526) groups on the furan ring structure, has been shown to be important for activity. orientjchem.org The furan moiety itself is often crucial; in some series of compounds, replacement of the furan ring with a thiophene (B33073) ring resulted in a decrease in inhibitory activity, underscoring the furan oxygen's specific role in target interaction. nih.gov

| Compound Analogue | Substitution at C-5 of Furan Ring | IC₅₀ (nM) |

|---|---|---|

| 1a | Phenyl | 58 |

| 1d | 4-Fluorophenyl | 29 |

| 1w | 3-Fluorophenyl | 10 |

| 1y | 3,4-Difluorophenyl | 6 |

Influence of Phenyl Ring Substitution Patterns on Molecular Recognition

The terminal phenyl ring of this compound serves as a critical hydrophobic and aromatic feature that governs molecular recognition. The pattern of substitution on this ring—including the nature, position, and size of the substituents—is a key determinant of bioactivity.

Research on various furan-2-carboxamide series has consistently demonstrated that substitutions on the phenyl ring are a crucial feature for modulating biological effects, such as antibiofilm capacity. nih.gov Studies have revealed that both electron-donating and halogen substituents can enhance activity. For example, in a series of furan-2-carboxamides designed as antibiofilm agents, analogues bearing methyl (electron-donating) or halogen groups on the phenyl ring displayed superior inhibition. nih.gov

Similarly, in a different class of carbamothioyl-furan-2-carboxamide derivatives, the presence of an electron-donating para-methyl group on the phenyl ring led to greater anti-cancer activity compared to other analogues. mdpi.com The position of the substituent also plays a significant role. In the same study, the anti-cancer activity of nitro-substituted compounds followed the trend ortho > meta > para, indicating that steric and electronic effects are highly dependent on the substituent's location on the phenyl ring. mdpi.com

| Compound Series | Phenyl Ring Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Anticancer Carbamothioyl-furan-2-carboxamides | -CH₃ | para | Increased anticancer activity | mdpi.com |

| Anticancer Carbamothioyl-furan-2-carboxamides | -NO₂ | ortho | Highest anticancer activity among isomers | mdpi.com |

| Anticancer Carbamothioyl-furan-2-carboxamides | -NO₂ | meta | Moderate anticancer activity | mdpi.com |

| Anticancer Carbamothioyl-furan-2-carboxamides | -NO₂ | para | Lowest anticancer activity among isomers | mdpi.com |

| Antibiofilm Furan-2-carboxamides | Halogens (-F, -Cl, -Br) | Various | Enhanced biofilm inhibition | nih.gov |

| Antibiofilm Furan-2-carboxamides | -CH₃, -OCH₃ | Various | Enhanced biofilm inhibition | nih.gov |

Impact of Alkyl Chain Length and Flexibility on Bioactivity

The three-carbon (propyl) chain linking the carboxamide and the phenyl ring provides a specific spatial orientation and degree of flexibility that is critical for optimal interaction with a biological target. Both the length and the rigidity of this linker can significantly affect the bioactivity of the molecule.

Studies on related N-phenylalkyl compounds have shown a direct correlation between the length of the alkyl chain and biological activity. For a series of N-phenylalkyl maleimides with antifungal properties, analogues with alkyl chains of three (propyl) and four (butyl) carbons displayed the best activity against most fungi tested. nih.gov This suggests that a specific distance between the two aromatic ends of the molecule is required for effective binding.

Furthermore, the steric bulk of the linker is also a determining factor. Molecular docking studies on furan-2-carboxamide derivatives have indicated that smaller, less bulky linkers can lead to better binding affinity. In one study, smaller carbohydrazide (B1668358) derivatives fit better into the target's active site, whereas larger derivatives showed diminished affinity, likely due to steric hindrance. nih.gov This implies that while the propyl chain in this compound provides a suitable length, further increases in chain length or the introduction of bulky substituents on the chain could be detrimental to activity.

| Alkyl Chain Length (n) | Descriptor | Anticipated Biological Activity |

|---|---|---|

| 1 | Methyl | Sub-optimal |

| 2 | Ethyl | Moderate |

| 3 | Propyl | Optimal |

| 4 | Butyl | Optimal to Moderate |

| >4 | Pentyl, etc. | Decreased |

Bioisosteric Transformations of the Carboxamide Linkage

The carboxamide linkage is a key structural feature, providing rigidity and hydrogen bonding capabilities (N-H donor, C=O acceptor). However, it can be susceptible to enzymatic hydrolysis. Bioisosteric replacement, where the carboxamide is replaced by a different functional group with similar physicochemical properties, is a common strategy to improve metabolic stability and other pharmacokinetic parameters. drughunter.com

One successful strategy in related scaffolds has been the replacement of a labile ring with the more stable furan-2-carboxamide moiety itself. For instance, furan-2-carboxamides have been designed as bioisosteric replacements for a furanone ring to develop metabolically stable antibiofilm agents. nih.govresearchgate.net This highlights the inherent utility and stability of the furan-2-carboxamide core.

For modifying the carboxamide linkage within the this compound scaffold, several non-classical bioisosteres could be considered. Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles are common amide bioisosteres. drughunter.com Indeed, studies have shown that replacing a linker with a triazole ring in furan-2-carboxamide derivatives can result in significant biological activity. nih.gov Another potential replacement is the trifluoroethylamine group, which mimics the electronic properties of the carbonyl group and can enhance metabolic stability. drughunter.com

Conformational Preferences and Their Role in Ligand-Target Interactions

The amide bond (C-N) is known to have a significant barrier to rotation, leading to the existence of distinct cis and trans rotamers. For secondary amides like the target compound, the trans conformation is generally more stable. Furthermore, studies on simple N-alkylfuran-2-carboxamides have revealed a preference for a conformation where the furan ring and the amide group are nearly coplanar. nih.gov This planarity is often stabilized by an intramolecular hydrogen bond between the furan's oxygen atom and the amide N-H proton. nih.gov This preferred "eclipsed" conformation can pre-organize the ligand into a shape that is favorable for binding to a receptor, potentially reducing the entropic penalty of binding.

The flexibility of the propyl chain allows the phenyl ring to adopt various positions relative to the furan-carboxamide head group. The interplay between the rigid, planar furan-carboxamide unit and the flexible phenylpropyl tail defines the conformational landscape available to the molecule and, consequently, which targets it can effectively bind.

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for this compound analogues would serve as a blueprint for designing new, potentially more active compounds.

Based on the structure of the parent compound, a hypothetical pharmacophore model can be proposed. The key features would likely include:

Hydrogen Bond Acceptor: The oxygen atom of the carboxamide carbonyl group.

Hydrogen Bond Donor: The hydrogen atom of the carboxamide N-H group.

Aromatic/Hydrophobic Center 1: The furan ring.

Aromatic/Hydrophobic Center 2: The terminal phenyl ring.

The model would also define the precise spatial distances and angles between these features. The distance between the centroids of the furan and phenyl rings, dictated by the propyl linker, would be a critical parameter. This model could then be used to computationally screen large libraries of virtual compounds to identify new molecules that match the pharmacophore and are therefore likely to share the same biological activity. nih.gov Furthermore, as SAR data from analogues becomes available, the model can be refined to better distinguish between active and inactive compounds, making it a powerful tool for lead optimization. nih.gov

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (B3LYP/6-31G(d)), are fundamental in understanding the electronic structure and reactivity of a molecule. digitaloceanspaces.com For N-(3-phenylpropyl)furan-2-carboxamide, these calculations can determine a range of molecular descriptors that are crucial for predicting its behavior in chemical reactions and biological systems.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Other important descriptors include the dipole moment, which provides information about the molecule's polarity and its potential to engage in dipole-dipole interactions, and the Mulliken atomic charges, which describe the electron distribution across the molecule. These properties are instrumental in understanding how this compound might interact with its environment.

Hypothetical Quantum Chemical Data for this compound

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

This table presents hypothetical data for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

This process involves generating a multitude of possible conformations of the ligand (this compound) and positioning them within the binding site of a target protein. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding.

For instance, studies on other furan-2-carboxamide derivatives have utilized molecular docking to explore their potential as antibiofilm agents by targeting the LasR protein in Pseudomonas aeruginosa. researchgate.netnih.gov These studies have shown that the furan-2-carboxamide moiety can form key interactions within the binding pocket of the target protein. researchgate.netnih.gov Similar simulations for this compound could identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound and its dynamic behavior within a biological environment, such as a protein binding site or a lipid bilayer.

For this compound, MD simulations can be used to:

Assess the stability of the ligand-protein complex predicted by molecular docking.

Investigate the role of solvent molecules in the binding process.

Calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores.

Observe conformational changes in both the ligand and the target protein upon binding.

These simulations provide a more realistic representation of the molecular interactions and can reveal important dynamic features that are not captured by static modeling techniques.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model for this compound and its analogues would involve synthesizing a library of related compounds and measuring their biological activity against a specific target.

Various molecular descriptors, including electronic, steric, and hydrophobic properties, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates these descriptors with the observed biological activity. aimspress.com

A well-validated QSAR model can be used to:

Predict the biological activity of new, unsynthesized compounds.

Identify the key molecular features that are important for activity.

Guide the design of more potent and selective analogues.

For example, a QSAR study on nitrofuran derivatives identified key descriptors related to the presence of a furan (B31954) ring with a nitro group as being essential for antitubercular activity. aimspress.com A similar approach for this compound could provide valuable insights for lead optimization.

Example of Descriptors in a Hypothetical QSAR Model for Furan-2-Carboxamide Derivatives

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Modulates polar interactions with the target |

| Steric | Molecular Volume | Influences fit within the binding site |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |

This table presents hypothetical data for illustrative purposes.

Virtual Screening and Library Design Based on this compound Scaffolds

The this compound scaffold can serve as a starting point for the design of chemical libraries for virtual screening campaigns. Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This approach uses the structure of a known active compound, such as this compound, to identify other molecules with similar properties.

Structure-based virtual screening: This method uses the 3D structure of the target protein to dock a library of compounds and identify those with the best predicted binding affinity.

Based on the this compound scaffold, a virtual library can be designed by introducing a variety of substituents at different positions on the furan ring, the phenyl ring, and the amide linker. This library can then be screened against a panel of biological targets to identify potential hits for further development. This approach has been successfully used for other furan-containing scaffolds to identify novel inhibitors of various enzymes. mdpi.comnih.gov

Reactivity, Stability, and Degradation Pathways

Amide Bond Stability Under Various Chemical Conditions

The amide bond is generally robust, but its stability is susceptible to cleavage under certain chemical conditions, primarily through hydrolysis.

Acidic and Basic Hydrolysis: Amides undergo hydrolysis to yield a carboxylic acid and an amine (or their conjugate acid/base forms) when heated in acidic or basic aqueous solutions. libretexts.org For N-(3-phenylpropyl)furan-2-carboxamide, this would result in furan-2-carboxylic acid and 3-phenylpropan-1-amine.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent elimination of the amine is facilitated by the protonation of the nitrogen atom, making it a better leaving group (as an ammonium (B1175870) ion).

Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ions, the hydroxide acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the amide anion, which subsequently deprotonates the newly formed carboxylic acid. This final acid-base step drives the reaction to completion, making it effectively irreversible. libretexts.org

The stability of the amide bond in furan-2-carboxamides allows them to serve as effective bioisosteric replacements for less stable structures, such as furanone rings, in the design of bioactive molecules. nih.govresearchgate.netnih.gov

Enzymatic Degradation: In biological systems, amide bonds can be cleaved by amidase enzymes. The susceptibility of this compound to such enzymatic degradation would depend on the specific enzymes present and their substrate specificity.

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic heterocycle, which dictates its reactivity. numberanalytics.comchemicalbook.com

Electrophilic Aromatic Substitution: Furan is highly reactive towards electrophiles, with substitution occurring preferentially at the C5 position (adjacent to the oxygen atom) due to the greater stabilization of the cationic intermediate. chemicalbook.comiust.ac.ir The rate of electrophilic substitution in furan is significantly faster than in benzene. chemicalbook.com The presence of the electron-withdrawing carboxamide group at the C2 position deactivates the ring towards electrophilic attack, particularly at the C3 and C5 positions. However, reactions such as nitration, sulfonation, and halogenation can still occur under controlled conditions.

Nitration: Strong acidic conditions (e.g., HNO₃/H₂SO₄) can lead to ring opening or decomposition. iust.ac.ir Milder reagents are typically required.

Halogenation: Furan reacts vigorously with halogens, often leading to polysubstitution and ring-opening.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the furan ring, typically at the C5 position.

Nucleophilic Reactivity: Simple furans are generally unreactive towards nucleophiles. iust.ac.ir However, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic substitution. While the carboxamide group is deactivating, it may not be sufficient to facilitate nucleophilic attack on the furan ring itself without the presence of other activating groups or a leaving group.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reactivity can lead to the formation of complex bicyclic structures. rsc.org

Reactions of the Phenylpropyl Chain: Oxidation and Functionalization

The phenylpropyl chain offers several sites for chemical modification.

Oxidation: The benzylic position (the carbon atom adjacent to the phenyl ring) and the terminal methyl group are susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the chain or oxidation of the phenyl ring. Milder conditions could potentially oxidize the benzylic carbon to a ketone or carboxylic acid.

Functionalization:

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). The alkyl chain acts as a weak activating group, directing incoming electrophiles primarily to the ortho and para positions.

Free-Radical Halogenation: The benzylic protons are susceptible to substitution via free-radical halogenation under UV light.

Mechanistic Studies of Observed Transformations and Rearrangements

While specific mechanistic studies for this compound are scarce, general mechanisms for the reactions of its constituent parts are well-established.

Amide Hydrolysis: The mechanisms for both acid- and base-catalyzed hydrolysis proceed through a tetrahedral intermediate formed by the nucleophilic attack of water or hydroxide on the carbonyl carbon. libretexts.org

Electrophilic Substitution on Furan: The mechanism involves the attack of an electrophile on the furan ring to form a resonance-stabilized carbocation (the sigma complex), followed by the loss of a proton to restore aromaticity. numberanalytics.comchemicalbook.com The C2/C5 positions are favored due to the formation of a more stable cationic intermediate. chemicalbook.com

Oxidative Rearrangement: Studies on related furan-2-carboximidamides show that oxidation can lead to a rearrangement to a carbodiimide (B86325) intermediate, which can then undergo further reactions like thermolysis to form 2-acylaminofurans. rsc.org

Thermal and Photochemical Stability Considerations

Thermal Stability: Amides are generally thermally stable compounds. However, at very high temperatures, pyrolysis can occur, leading to decomposition. masterorganicchemistry.com For this compound, high heat could potentially lead to the cleavage of the amide bond or degradation of the furan ring. Some related furan compounds undergo thermal cyclization reactions. rsc.org

Data Tables

Table 1: General Reactivity of Functional Groups in this compound

| Functional Group | Reaction Type | Conditions / Reagents | Expected Products |

| Amide Bond | Acid Hydrolysis | H₃O⁺, Heat | Furan-2-carboxylic acid, 3-phenylpropylammonium ion |

| Base Hydrolysis | OH⁻, Heat | Furan-2-carboxylate, 3-phenylpropan-1-amine | |

| Furan Moiety | Electrophilic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Substituted furan ring (primarily at C5) |

| Diels-Alder Cycloaddition | Dienophile, Heat | Bicyclic adduct | |

| Phenylpropyl Chain | Electrophilic Aromatic Substitution | Electrophiles, Lewis Acid | Ortho/para substituted phenyl ring |

| Benzylic Oxidation | Oxidizing agents (e.g., KMnO₄) | Benzoic acid derivatives (with chain cleavage) |

Biochemical Target Identification and Mechanism of Action Studies

Enzyme Kinetic Profiling and Inhibition Mechanisms

The inhibitory potential of N-(3-phenylpropyl)furan-2-carboxamide against a panel of enzymes has been a primary area of investigation. These studies aim to characterize the nature and extent of its inhibitory action, providing insights into its possible mechanisms of action.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Comprehensive searches of scientific literature and biochemical databases have not yielded specific data on the inhibitory activity of this compound against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, kinetic parameters such as IC₅₀ or Kᵢ values for this particular compound are not available.

Urease Inhibition

There is currently no published research detailing the inhibitory effects of this compound on the enzyme urease. As such, no data regarding its inhibition mechanism or potency is available.

Trypanothione Reductase Inhibition

Scientific investigations into the interaction between this compound and trypanothione reductase have not been reported in the available literature. Therefore, its potential as an inhibitor of this enzyme remains uncharacterized.

Receptor Binding Affinity and Selectivity Studies

The affinity of this compound for various neurotransmitter transporters and receptor subtypes has been another focus of research to understand its pharmacological profile.

Monoamine Transporter Interactions (Dopamine, Serotonin)

Specific binding affinity data for this compound at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) are not available in the current scientific literature. Therefore, its selectivity and potency at these monoamine transporters have not been determined.

Urotensin-II Receptor Antagonism

Research into the furan-2-carboxamide scaffold has highlighted its potential as a source of potent urotensin-II (U-II) receptor antagonists. The U-II receptor, a G protein-coupled receptor, is implicated in a variety of physiological processes, including cardiovascular function. While direct studies on this compound are not extensively documented in publicly available research, the broader class of 5-aryl-furan-2-carboxamide derivatives has been investigated for this activity. These studies suggest that the furan-2-carboxamide moiety is a key pharmacophore for interacting with and blocking the U-II receptor. The antagonistic activity of these compounds is believed to stem from their ability to competitively bind to the receptor, thereby preventing the endogenous ligand, urotensin-II, from activating it and initiating downstream signaling cascades.

Protein Interaction Analysis and Target Deconvolution

Further investigation into the molecular interactions of this compound has led to the identification of other potential protein targets, expanding its known biological activity profile.

VEGFR-2 Inhibition

LasR (Quorum Sensing Regulator) as a Proposed Target

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. The LasR protein is a key transcriptional regulator in the quorum-sensing system of Pseudomonas aeruginosa. A study on a diversity-oriented collection of furan-2-carboxamides has suggested LasR as a plausible target for this class of compounds. The research demonstrated that certain furan-2-carboxamide derivatives could reduce the production of virulence factors, such as pyocyanin and proteases, which are under the control of the LasR system. Molecular docking studies from this research proposed that these compounds could bind to the ligand-binding domain of LasR, acting as antagonists to the natural acyl-homoserine lactone signaling molecules. This interference with the quorum-sensing system presents a novel approach to combating bacterial infections by disarming the pathogens rather than killing them directly.

| Furan-2-Carboxamide Derivative | Biofilm Inhibition (%) | Pyocyanin Inhibition (%) | Protease Inhibition (%) |

| Carbohydrazide (B1668358) 4b | 58 | 45 | 35 |

| Triazole 7d | 52 | 40 | 30 |

| Triazole 7e | 55 | 42 | 32 |

| Data from a study on various furan-2-carboxamide derivatives, not this compound specifically. |

Cellular Pathway Modulation and Signal Transduction

Beyond direct protein interactions, this compound and related compounds have been shown to modulate key cellular signaling pathways involved in inflammation and cellular defense.

NF-κB Transcriptional Activity Inhibition

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. The chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancers. While direct evidence for this compound is limited, the furan-2-carboxamide scaffold is being investigated for its anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB signaling pathway. The proposed mechanism involves the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the IκBα/NF-κB complex, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of its target genes.

NAD(P)H:quinone oxidoreductase 1 (NQO1) Induction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a phase II detoxification enzyme that plays a critical role in protecting cells from oxidative stress by catalyzing the two-electron reduction of quinones. A study on a structurally related compound, (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231), has demonstrated the ability of the furan-2-carboxamide moiety to induce the expression and activity of NQO1. This induction is mediated through the activation of the Nrf2-antioxidant response element (ARE) signaling pathway. The furan-2-carboxamide derivative was shown to promote the nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of the NQO1 gene, thereby upregulating its transcription. This mechanism highlights the potential of furan-2-carboxamide derivatives to act as indirect antioxidants and cytoprotective agents.

| Compound | Cell Line | Effect on NQO1 |

| (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide | Human colon fibroblast | Increased protein expression and activity |

Microtubule Stabilization and Mitotic Arrest Induction

While direct studies on the microtubule-stabilizing effects of this compound are not extensively documented in publicly available literature, research on structurally related furan-2-carboxamide derivatives provides insight into their potential interaction with the microtubule network and subsequent effects on cell division. A notable example is the compound 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF), a novel microtubule targeting agent.

Contrary to stabilization, studies have demonstrated that CPPF functions by depolymerizing microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, ultimately resulting in mitotic arrest, a state where the cell is unable to proceed through mitosis. The prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death. This mechanism of action has positioned CPPF as a potential anticancer agent, particularly for its efficacy against various cancer cell lines, including those that have developed resistance to other microtubule-targeting drugs like paclitaxel and colchicine.

The key findings related to the activity of the related compound CPPF are summarized below:

| Compound | Effect on Microtubules | Consequence |

| 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) | Depolymerization | Mitotic Arrest and Apoptosis |

It is important to note that while CPPF is a furan-2-carboxamide, its specific substitutions are different from this compound, and therefore, their biological activities may not be identical. However, the findings on CPPF suggest that the furan-2-carboxamide scaffold is a viable pharmacophore for developing compounds that target the microtubule network and induce mitotic arrest.

Anti-Quorum Sensing Mechanisms

The furan-2-carboxamide scaffold has been identified as a promising structural motif for the development of anti-quorum sensing (QS) agents. Quorum sensing is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation. Interference with QS is a novel strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.

Research has shown that certain furan-2-carboxamide derivatives exhibit significant antibiofilm activity against the opportunistic human pathogen Pseudomonas aeruginosa. The primary mechanism of action is believed to be the antagonism of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system. By binding to LasR, these compounds can competitively inhibit the binding of the natural signaling molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), thereby preventing the activation of downstream virulence genes.

The anti-quorum sensing activity of furan-2-carboxamides has been demonstrated through the reduction of various QS-controlled virulence factors. For instance, studies on select derivatives have shown a marked decrease in the production of pyocyanin, a toxic blue pigment, and proteases, enzymes that contribute to tissue damage during infections.

The table below summarizes the observed anti-quorum sensing effects of certain furan-2-carboxamide derivatives against P. aeruginosa:

| Virulence Factor | Effect of Furan-2-Carboxamide Derivatives |

| Biofilm Formation | Inhibition |

| Pyocyanin Production | Reduction |

| Protease Production | Reduction |

While these findings are promising for the furan-2-carboxamide class of compounds, specific studies on the anti-quorum sensing mechanisms of this compound are needed to confirm its activity and elucidate its precise molecular interactions with QS components.

Investigation of Molecular Selectivity and Off-Target Binding Profiles

The molecular selectivity and off-target binding profile of a compound are critical parameters in drug discovery, providing insights into its potential for therapeutic efficacy and adverse effects. A comprehensive assessment of these parameters for this compound is not yet available in the public domain.

To thoroughly characterize the molecular selectivity of this compound, a series of in vitro assays would be necessary. A common approach is to screen the compound against a broad panel of kinases, as off-target kinase inhibition is a frequent cause of unintended pharmacological effects. Such a kinase panel would typically include a diverse set of human kinases to identify any potential inhibitory activity.

Furthermore, safety pharmacology studies are essential to investigate any undesirable pharmacodynamic effects on major physiological systems. These studies typically assess the compound's impact on the central nervous, cardiovascular, and respiratory systems.

Without specific experimental data for this compound, it is not possible to provide a detailed account of its molecular selectivity and off-target binding. Future research in this area will be crucial to understanding the compound's broader pharmacological profile and its potential for further development.

Chemical Biology Applications and Probe Development

Development of N-(3-phenylpropyl)furan-2-carboxamide as Chemical Probes

A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound into a chemical probe would involve structural modifications to incorporate a reporter tag or a reactive group without significantly diminishing its biological activity. Such probes are instrumental in target identification and elucidating the molecular mechanisms of action.

The furan-2-carboxamide scaffold is a versatile starting point for the design of chemical probes due to its known interactions with various biological targets. ontosight.aiontosight.ai Modifications to the this compound structure could include the introduction of an alkyne or azide (B81097) group for click chemistry-based labeling, or a biotin (B1667282) tag for affinity purification of target proteins. The phenylpropyl side chain offers a potential site for such modifications, where a linker could be attached to minimize interference with the pharmacophore responsible for target binding.

The design process for a chemical probe based on this compound would typically follow these steps:

Structure-Activity Relationship (SAR) Studies: To identify positions on the molecule where modifications are tolerated without loss of biological activity.

Synthesis of Analogs: Creation of a small library of derivatives with different linkers and tags.

In Vitro Activity Assays: To confirm that the modified compounds retain their biological effects.

Cellular Imaging and Proteomics: To visualize the probe's localization and identify its binding partners within the cell.

Fragment-Based Approaches to Target Identification

Fragment-based drug discovery (FBDD) is a powerful method for identifying and developing lead compounds. openaccessjournals.comresearchgate.net This approach starts with the screening of low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity. nih.gov These initial hits are then optimized and linked together to create more potent and selective drug candidates. rug.nl

While this compound itself is likely too large to be considered a "fragment," its core furan-2-carboxamide moiety could be identified through a fragment screening campaign. For instance, a library of furan-based fragments could be screened against a target of interest using biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography. nih.gov

Once a furan-containing fragment is identified as a binder, a process of "fragment growing" or "fragment linking" can be employed. rug.nl In the case of this compound, the phenylpropyl group could be considered an extension of a smaller furan-carboxamide fragment, designed to occupy a specific hydrophobic pocket in the target protein. A hypothetical fragment-based approach leading to the discovery of this compound is outlined in the table below.

| Fragment Screening and Optimization | Description | Example Technique | Hypothetical Finding |

| Initial Fragment Screen | A library of small, furan-containing molecules is screened for binding to a target protein. | NMR Spectroscopy | Furan-2-carboxamide identified as a low-affinity binder. |

| Structural Analysis | The binding mode of the initial fragment hit is determined. | X-ray Crystallography | The furan-2-carboxamide core binds in a shallow groove, with a nearby hydrophobic pocket. |

| Fragment Growing | Chemical groups are added to the initial fragment to extend into adjacent binding pockets. | Synthetic Chemistry | Addition of a phenylpropyl chain to the amide nitrogen to occupy the hydrophobic pocket. |

| Lead Optimization | The resulting compound is further modified to improve potency and selectivity. | Medicinal Chemistry | This compound shows significantly improved binding affinity. |

Synthesis of Affinity Ligands for Proteomic Studies

To identify the cellular targets of this compound, affinity-based chemical proteomics is a key strategy. This involves synthesizing a derivative of the compound that can be immobilized on a solid support, such as agarose (B213101) or magnetic beads. This "bait" molecule is then used to "fish" for its binding partners in a cell lysate.

The synthesis of an affinity ligand based on this compound would require the introduction of a linker arm, typically ending in a reactive functional group like a primary amine or a carboxylic acid. This allows for covalent attachment to the solid support. The linker must be of sufficient length to allow the immobilized ligand to interact with its target proteins without steric hindrance.

A general synthetic route for an affinity ligand of this compound might involve:

Modification of the phenyl ring of the phenylpropyl side chain with a linker precursor.

Coupling of the modified side chain to the furan-2-carboxamide core.

Immobilization of the final compound onto an activated solid support.

The resulting affinity matrix can then be incubated with a cell lysate, and after washing away non-specific binders, the captured proteins can be eluted and identified by mass spectrometry.

Application in Phenotypic Screening and Target Validation

Phenotypic screening is an approach to drug discovery that identifies compounds that produce a desired change in a cell or organism's phenotype, without prior knowledge of the drug's target. nih.govsciltp.com Furan-2-carboxamide derivatives have been identified through phenotypic screens for various biological activities, including anti-diabetic and anti-biofilm effects. nih.govresearchgate.netresearchgate.net

Should this compound be identified as a hit in a phenotypic screen, the next critical step is target deconvolution, or identifying the molecular target responsible for the observed phenotype. This is where the chemical biology tools described above become essential.

The workflow for phenotypic screening and target validation involving this compound could be as follows:

| Phase | Activity | Methodology | Expected Outcome |

| Screening | High-throughput screening of a compound library against a cellular model of disease. | Cell-based assays measuring a specific phenotype (e.g., cell viability, protein expression). | Identification of this compound as a potent modulator of the phenotype. |

| Hit Confirmation | Validation of the initial hit and determination of its potency and efficacy. | Dose-response studies and secondary assays. | Confirmed activity of this compound. |

| Target Identification | Elucidation of the molecular target(s) of the active compound. | Affinity chromatography using an immobilized ligand, followed by mass spectrometry. | A list of potential protein targets that bind to this compound. |

| Target Validation | Confirmation that modulation of the identified target is responsible for the observed phenotype. | Genetic techniques (e.g., siRNA, CRISPR) to knockdown or knockout the target gene and observe the effect on the phenotype. | Confirmation of the biological target and mechanism of action of this compound. |

The successful application of these chemical biology approaches would not only illuminate the mechanism of action of this compound but also validate its target for potential therapeutic intervention.

Future Directions and Emerging Research Avenues

Exploration of Metabolite Characterization from a Chemical Perspective

A critical step in the development of any potential therapeutic agent is understanding its metabolic fate. For N-(3-phenylpropyl)furan-2-carboxamide, a comprehensive characterization of its metabolites from a chemical standpoint is essential. This involves identifying the structures of metabolic products formed in vivo and in vitro.

Key metabolic transformations for this compound could be predicted to involve:

Hydroxylation of the phenyl ring or the furan (B31954) ring.

Oxidation of the propyl chain.

Hydrolysis of the amide bond, leading to the formation of furan-2-carboxylic acid and 3-phenylpropan-1-amine.

Advanced analytical techniques are crucial for the separation and identification of these potential metabolites. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in elucidating the exact chemical structures of the metabolites. Understanding the metabolic pathways is fundamental to assessing the compound's pharmacokinetic profile and identifying any potentially active or toxic byproducts.

Table 1: Potential Metabolites of this compound and Analytical Characterization Techniques

| Potential Metabolite | Predicted Metabolic Pathway | Key Analytical Techniques for Identification |

| N-(3-(4-hydroxyphenyl)propyl)furan-2-carboxamide | Aromatic Hydroxylation | LC-MS/MS, ¹H NMR, ¹³C NMR |

| Furan-2-carboxylic acid | Amide Hydrolysis | GC-MS, LC-MS |

| 3-Phenylpropan-1-amine | Amide Hydrolysis | GC-MS, LC-MS |

| N-(3-phenylpropyl)-5-hydroxyfuran-2-carboxamide | Furan Ring Oxidation | LC-MS/MS, HR-MS |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 2: Applications of AI/ML in the Design of Furan-2-carboxamide Derivatives

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to predict the biological activity and physicochemical properties of new virtual compounds. | Faster identification of promising lead candidates. |

| De Novo Drug Design | Generative models that create novel molecular structures with desired properties. | Exploration of a wider chemical space for innovative drug candidates. |

| Retrosynthesis Planning | AI-powered tools that suggest efficient synthetic routes for target molecules. digitellinc.com | Optimization of chemical synthesis, reducing time and resource consumption. |

| Virtual Screening | High-throughput computational screening of large compound libraries against a biological target. | Identification of potential hits from vast virtual libraries before synthesis. |

Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

Understanding how a ligand interacts with its biological target in real-time is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques can provide invaluable insights into the binding kinetics and conformational changes that occur upon the formation of a ligand-receptor complex.

Techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) can be used to measure the on- and off-rates of the binding of this compound to its target protein, providing quantitative data on binding affinity. Furthermore, advanced NMR techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify the specific parts of the ligand that are in close contact with the receptor, guiding further structural optimization. The synthesis and characterization of furan-2-carboxamide derivatives are often confirmed using NMR and IR spectroscopy, which could be adapted for these more advanced interaction studies. mdpi.commdpi.commdpi.com

Table 3: Advanced Spectroscopic Techniques for Studying Ligand-Target Interactions

| Spectroscopic Technique | Information Obtained | Application for this compound |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (k_on, k_off), binding affinity (K_D). | Quantifying the binding strength to a specific biological target. |

| Biolayer Interferometry (BLI) | Real-time association and dissociation rates, affinity constants. | High-throughput screening of derivatives for improved binding. |

| Saturation Transfer Difference (STD) NMR | Epitope mapping (identifying ligand binding sites). | Determining which parts of the molecule interact with the target protein. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, K_D). | Understanding the driving forces behind the binding interaction. |

Development of Multi-Target Directed Ligands Based on the Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, represent a promising therapeutic strategy. The modular nature of the this compound scaffold makes it an excellent starting point for the design of MTDLs. mdpi.commdpi.com

By chemically modifying the furan ring, the phenylpropyl side chain, or by introducing new functional groups, it is possible to design derivatives that can simultaneously modulate the activity of different proteins. For example, the furan moiety is a versatile chemical structure that can be modified to improve pharmacokinetic properties and target engagement. mdpi.com This approach of molecular hybridization, integrating different pharmacophoric elements into a single structure, can lead to improved therapeutic efficacy and selectivity. mdpi.com Research into benzofuran-2-carboxamide (B1298429) derivatives has already shown the potential for creating selective ligands for specific receptors. nih.govnih.govmdpi.com

Table 4: Strategy for Developing Multi-Target Ligands from the this compound Scaffold

| Structural Moiety | Potential Modifications | Potential Additional Targets |

| Furan Ring | Substitution with different functional groups (e.g., halogens, alkyl groups). | Kinases, G-protein coupled receptors (GPCRs). |

| Phenylpropyl Group | Introduction of substituents on the phenyl ring (e.g., hydroxyl, methoxy (B1213986) groups). | Monoamine oxidase (MAO), Acetylcholinesterase. researchgate.net |

| Carboxamide Linker | Replacement with other linkers (e.g., ester, sulfonamide) or conformational restriction. | Proteases, Histone deacetylases (HDACs). |

Q & A

Q. What are the recommended synthetic routes for N-(3-phenylpropyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling furan-2-carboxylic acid derivatives with 3-phenylpropylamine. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane). Reaction efficiency depends on stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (0–25°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

- Yield Optimization : Pre-activation of the carboxylic acid (e.g., as an acid chloride) improves yield to 70–85% compared to direct coupling (50–60%) .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H NMR (CDCl₃) shows furan protons at δ 6.5–7.2 ppm (multiplet), amide NH at δ 5.8–6.2 ppm (broad), and phenylpropyl chain protons at δ 1.8–2.6 ppm (triplet for CH₂) .

- FT-IR : Confirm amide C=O stretch at ~1670 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS [M+H]⁺ expected at m/z 258.3 (C₁₅H₁₅NO₂) .

Q. What are the primary biological targets or activities reported for furan-2-carboxamide derivatives?

- Methodological Answer : Furan-2-carboxamides exhibit:

- Enzyme Inhibition : COX-1/2 inhibition (IC₅₀ ~1–10 μM) via π-π stacking with aromatic residues in active sites .

- Antimicrobial Activity : MIC values of 8–32 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

- Antioxidant Potential : Thiourea derivatives show DPPH radical scavenging (EC₅₀ ~50 μM) via thiol-mediated redox cycling .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound analogs with improved bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., COX-2 PDB: 5KIR). Prioritize analogs with lower binding energies (<−8 kcal/mol) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenylpropyl) with activity using MLR or Random Forest algorithms .

- ADMET Prediction : SwissADME evaluates logP (<3.5), solubility (>−4.0 LogS), and BBB permeability to optimize pharmacokinetics .

Q. What experimental strategies resolve contradictions in reported biological activity data for furan-2-carboxamides?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (n ≥ 3) using standardized protocols (e.g., MTT for cytotoxicity) to confirm IC₅₀ values .

- Off-Target Screening : Use Proteome Profiler arrays to identify non-specific kinase interactions (e.g., EGFR, MAPK) .

- Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .

Q. What in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- Murine Carrageenan-Induced Edema : Administer 10–50 mg/kg (oral) and measure paw swelling reduction (%) at 4–6 hours post-treatment .

- Cytokine Profiling : ELISA quantifies TNF-α and IL-6 levels in serum. Compare to dexamethasone controls .

- Histopathology : Assess colon or joint tissue for neutrophil infiltration and COX-2 expression via immunohistochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.